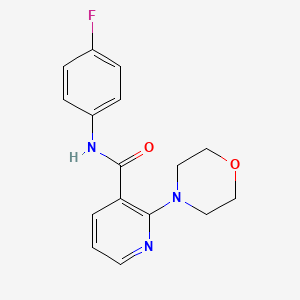

N-(4-fluorophenyl)-2-(4-morpholinyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

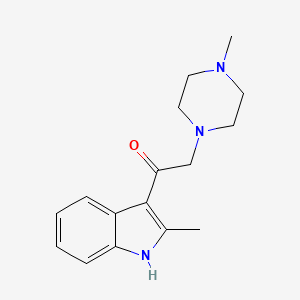

N-(4-fluorophenyl)-2-(4-morpholinyl)nicotinamide, commonly known as PF-06463922, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. PF-06463922 is a potent and selective inhibitor of the receptor tyrosine kinase, c-Met, which is involved in various cellular processes such as cell proliferation, migration, and survival.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Mannich base derivatives of nicotinamide, including compounds related to N-(4-fluorophenyl)-2-(4-morpholinyl)nicotinamide, have been studied for their corrosion inhibition properties. Specifically, these derivatives have been shown to effectively inhibit the corrosion of mild steel in acidic environments. The adsorption of these molecules on mild steel surfaces is spontaneous, adhering to the Langmuir and Dubinin–Radushkevich isotherms, indicating their potential application in protecting metals from corrosion (Jeeva, Prabhu, & Rajesh, 2017).

Fluorescent Probes for Hypoxic Cells

A novel off-on fluorescent probe, incorporating morpholine groups and designed for selective detection of hypoxia or nitroreductase activity in cells, demonstrates the utility of morpholine derivatives in biomedical imaging. This probe's high selectivity, "Turn-On" fluorescence response, and dual emission capabilities highlight the potential for using this compound derivatives in imaging applications, especially for monitoring the hypoxic status of tumor cells (Feng et al., 2016).

Antimicrobial and Antifungal Activities

N-(thiophen-2-yl) nicotinamide derivatives, related in structure to this compound, have been synthesized and evaluated for their fungicidal activities against cucumber downy mildew. These derivatives exhibit excellent fungicidal activities, surpassing those of commercial fungicides, indicating the potential of morpholine and nicotinamide derivatives in developing new fungicides (Wu et al., 2022).

Tankyrase Inhibition

Structural modifications of morpholine derivatives have led to the discovery of potent inhibitors of human tankyrases, enzymes implicated in cancer and myelin-degrading diseases. These studies showcase the potential of this compound derivatives in developing novel therapeutics targeting tankyrases, with implications for treating cancer and other diseases (Larsson et al., 2013).

Metabolic Effects and Chemopreventive Drug Monitoring

Endogenous fluorescence spectroscopy has been utilized to measure metabolic changes in response to cancer chemopreventive agents, highlighting the role of nicotinamide derivatives in monitoring drug effects on cellular metabolism. This approach could pave the way for using derivatives of this compound in studying the metabolic effects of chemopreventive drugs (Kirkpatrick et al., 2005).

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-2-morpholin-4-ylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O2/c17-12-3-5-13(6-4-12)19-16(21)14-2-1-7-18-15(14)20-8-10-22-11-9-20/h1-7H,8-11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKJEIKDSNAGGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(5-ethyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545011.png)

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5545035.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide](/img/structure/B5545036.png)

![ethyl 4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-piperazinecarboxylate oxalate](/img/structure/B5545060.png)

![N-[(3S*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5545067.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5545078.png)

![1-tert-butyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5545094.png)